![molecular formula C8H12O B2874746 Bicyclo[2.2.1]heptane-1-carbaldehyde CAS No. 2094-67-9](/img/structure/B2874746.png)
Bicyclo[2.2.1]heptane-1-carbaldehyde
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Overview
Description
“Bicyclo[2.2.1]heptane-1-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as bicyclic compounds . It is also known as norbornane . The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .
Synthesis Analysis
The synthesis of a bicyclo[2.2.1]heptane skeleton involves an intermolecular Diels–Alder reaction . This method involves the use of 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . The outcome of the rearrangement depends on the substitution pattern of the dienes .Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.1]heptane-1-carbaldehyde” can be analyzed using various computational methods . The InChI code for this compound is 1S/C8H12O/c9-5-8-4-6-1-2-7 (8)3-6/h5-8H,1-4H2 .Chemical Reactions Analysis
The chemical reactions involving “Bicyclo[2.2.1]heptane-1-carbaldehyde” can be complex and depend on various factors. For instance, the reaction features metal-free, mild, and operationally simple conditions, providing synthetically useful bicyclo[2.2.1]heptane-1-carboxylates in good yields with excellent enantioselectivity .Physical And Chemical Properties Analysis
“Bicyclo[2.2.1]heptane-1-carbaldehyde” is a solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere, under -20C . The molecular weight of this compound is 124.18 .Scientific Research Applications
Organic & Biomolecular Chemistry
“Bicyclo[2.2.1]heptane-1-carbaldehyde” is used in the field of organic and biomolecular chemistry. It is a key component in the synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Drug Discovery
The bicyclo[2.2.1]heptane scaffold, which includes “Bicyclo[2.2.1]heptane-1-carbaldehyde”, is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .
Asymmetric Synthesis and Catalysis
The bicyclo[2.2.1]heptane scaffold also provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis .
Bioactive Natural Products
“Bicyclo[2.2.1]heptane-1-carbaldehyde” is found in bioactive natural products that contain this structural moiety. For example, camphor, sordarins, α-santalol, and β-santalol are bioactive natural products that contain this structure .
Safety And Hazards
Future Directions
The future directions for “Bicyclo[2.2.1]heptane-1-carbaldehyde” could involve the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, which is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This would be highly desirable for relevant drug discovery .
properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-8-3-1-7(5-8)2-4-8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSMGEOQSJOPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-1-carbaldehyde | |
CAS RN |
2094-67-9 |
Source
|
Record name | bicyclo[2.2.1]heptane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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